2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, commonly known as DMTD, is a heterocyclic organic compound that has been studied for its potential applications in various fields of science. DMTD has a unique structure that makes it an interesting molecule to study, and its synthesis and mechanism of action have been extensively researched.
Scientific Research Applications
DMTD has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DMTD has been studied for its potential as an antiviral and anticancer agent. In materials science, DMTD has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of new materials. In environmental science, DMTD has been studied for its potential use as a pesticide and herbicide.
Mechanism Of Action
The mechanism of action of DMTD is not fully understood. However, it is believed that DMTD exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis. DMTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
DMTD has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that DMTD inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. DMTD has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, DMTD has been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using DMTD in lab experiments is its high yield and purity, which makes it easy to work with. DMTD is also relatively stable under normal laboratory conditions. However, one of the limitations of using DMTD in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of DMTD. One potential direction is the development of new anticancer and antiviral agents based on the structure of DMTD. Another potential direction is the synthesis of new materials using DMTD as a building block. In addition, further studies are needed to fully understand the mechanism of action of DMTD and its potential applications in various fields of science.
Conclusion:
In conclusion, DMTD is a unique and interesting molecule that has been extensively studied for its potential applications in various fields of science. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DMTD in various fields of science.
Synthesis Methods
DMTD can be synthesized by several methods, including the reaction of 2-aminothiophenol with chloroacetic acid, the reaction of 2-aminothiophenol with chloroacetyl chloride, and the reaction of 2-aminothiophenol with chloroacetonitrile. The most commonly used method for the synthesis of DMTD is the reaction of 2-aminothiophenol with chloroacetic acid, which yields DMTD in high yield and purity.
properties
IUPAC Name |
2,4-dimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-10-7-5-3-4-6-8(7)15(13,14)11(2)9(10)12/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOOXTPNZCHRMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650239 |
Source
|
Record name | 2,4-Dimethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
CAS RN |
13338-03-9 |
Source
|
Record name | 2,4-Dimethyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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